KIF11/Eg5 Inhibitory Activity: 3-Fold Potency Shift Evidenced by Fluorine Positional Isomerism in Biphenyl-4-ol Analogs
The non-fluorinated comparator 4'-(trifluoromethyl)-4-biphenylol inhibits human KIF11 motor domain ATPase with an IC50 of 700 nM. Introducing a 3'-fluoro substituent (3'-fluoro-4'-(trifluoromethyl)biphenyl-4-ol) weakens potency to IC50 = 2,140 nM, representing a ~3.1-fold loss of activity [1]. The target compound 2-fluoro-4-(3-trifluoromethylphenyl)phenol places the fluorine at the 2-position of the phenolic ring rather than the 3'-position of the trifluoromethyl ring, a distinct regioisomeric arrangement that can differentially affect the binding conformation at the Eg5 α4/α6 allosteric pocket. While direct IC50 data for the target compound are not publicly available, the 3-fold potency range observed between comparator regioisomers establishes that fluorine identity and position are critical determinants of KIF11 affinity.
| Evidence Dimension | KIF11 motor domain ATPase inhibition |
|---|---|
| Target Compound Data | Not publicly available (2-fluoro/3'-CF₃ regioisomer) |
| Comparator Or Baseline | Comparator A: 4'-(trifluoromethyl)-4-biphenylol, IC50 = 700 nM. Comparator B: 3'-fluoro-4'-(trifluoromethyl)biphenyl-4-ol, IC50 = 2,140 nM |
| Quantified Difference | ~3.1-fold range between comparator regioisomers (Δ 1,440 nM); target compound regioisomerically distinct from both |
| Conditions | Inhibition of microtubule-stimulated recombinant human Eg5 assessed by luminescent ATPase assay |
Why This Matters
Procurement of the correct 2-fluoro/3'-CF₃ regioisomer is essential to avoid a ≥3-fold unanticipated potency loss in KIF11-targeting campaigns.
- [1] BindingDB. BDBM50220207 (IC50 = 700 nM); BDBM50276258 (IC50 = 2,140 nM). Kinesin-like protein KIF11, Homo sapiens. https://bdb99.ucsd.edu View Source
